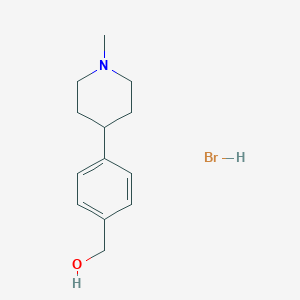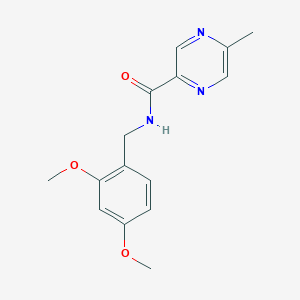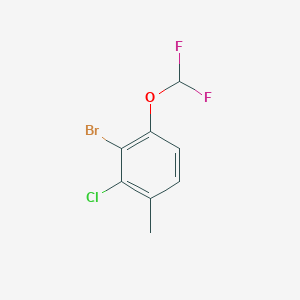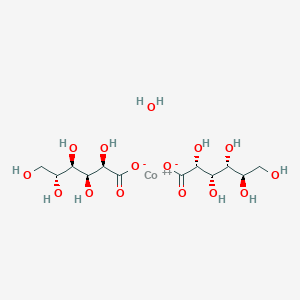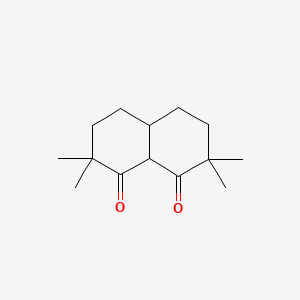
2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione is an organic compound with a unique structure characterized by its tetramethyl substitution on a hexahydronaphthalene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Starting from simple aldehydes or ketones, followed by cyclization and methylation steps.
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to hydrogenate naphthalene derivatives.
Industrial Production Methods
Industrial production methods would likely involve scalable processes such as:
Continuous Flow Chemistry: For efficient and consistent production.
Batch Processing: Involving large reactors and controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Tetramethylnaphthalene: Similar structure but without the hexahydro modification.
Hexahydronaphthalene Derivatives: Compounds with similar hydrogenated naphthalene backbones.
Uniqueness
2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione is unique due to its specific substitution pattern and hydrogenation, which may confer distinct chemical and physical properties compared to its analogs.
For detailed and specific information, consulting scientific literature and databases is recommended.
属性
分子式 |
C14H22O2 |
|---|---|
分子量 |
222.32 g/mol |
IUPAC 名称 |
2,2,7,7-tetramethyl-3,4,4a,5,6,8a-hexahydronaphthalene-1,8-dione |
InChI |
InChI=1S/C14H22O2/c1-13(2)7-5-9-6-8-14(3,4)12(16)10(9)11(13)15/h9-10H,5-8H2,1-4H3 |
InChI 键 |
OVMAVLJLIMHKQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC2CCC(C(=O)C2C1=O)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)

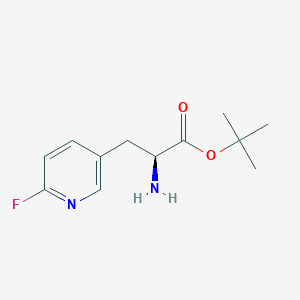

![4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13121289.png)

![3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol](/img/structure/B13121296.png)
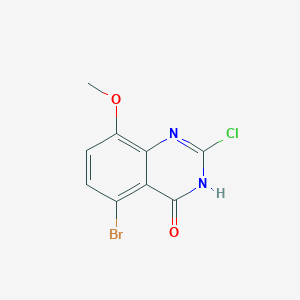
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13121303.png)
